Piperazine-acetyl-PIP-AcOH

PROTAC Linker Chemistry Molecular Weight

Piperazine-acetyl-PIP-AcOH is a small-molecule PROTAC (PROteolysis TArgeting Chimera) linker, characterized by the molecular formula C12H22N4O3 and a molecular weight of 270.33 g/mol. As a PROTAC linker, it facilitates the connection between an E3 ubiquitin ligase ligand and a target protein ligand, enabling the formation of bifunctional degraders.

Molecular Formula C12H22N4O3
Molecular Weight 270.33 g/mol
Cat. No. B12381448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine-acetyl-PIP-AcOH
Molecular FormulaC12H22N4O3
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)CN2CCN(CC2)CC(=O)O
InChIInChI=1S/C12H22N4O3/c17-11(16-3-1-13-2-4-16)9-14-5-7-15(8-6-14)10-12(18)19/h13H,1-10H2,(H,18,19)
InChIKeyGCGINSGPAIZDNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperazine-acetyl-PIP-AcOH: A PROTAC Linker with Defined Physicochemical and Stability Parameters for Targeted Protein Degradation Research


Piperazine-acetyl-PIP-AcOH is a small-molecule PROTAC (PROteolysis TArgeting Chimera) linker, characterized by the molecular formula C12H22N4O3 and a molecular weight of 270.33 g/mol . As a PROTAC linker, it facilitates the connection between an E3 ubiquitin ligase ligand and a target protein ligand, enabling the formation of bifunctional degraders. The compound is commercially available as a synthetic intermediate and is utilized in the synthesis of PROTACs targeting various proteins, including BCR-ABL1 .

Why Piperazine-acetyl-PIP-AcOH Cannot Be Replaced by Generic Alkyl or PEG Linkers in PROTAC Design


Generic substitution of PROTAC linkers without empirical validation frequently results in suboptimal or ablated protein degradation. Systematic SAR studies demonstrate that linker composition profoundly impacts degradation efficiency: the incorporation of a piperazine moiety, as present in Piperazine-acetyl-PIP-AcOH, has been shown to result in an almost complete loss of HDAC1/2 degradation compared to alkyl-only linkers of comparable length in certain systems [1]. Conversely, in other contexts, piperazine-containing linkers have enabled significant degradation of METTL3/14, with PROTAC 30 achieving approximately 60% reduction in target protein levels [2]. These context-dependent outcomes underscore that linker choice is not interchangeable and that Piperazine-acetyl-PIP-AcOH occupies a specific physicochemical space that cannot be replicated by PEG or simple alkyl chains without altering ternary complex geometry and degradation potency.

Quantitative Evidence for Piperazine-acetyl-PIP-AcOH: Differentiated Performance Metrics for Scientific Selection


Molecular Weight and Physicochemical Definition of Piperazine-acetyl-PIP-AcOH vs. Common PROTAC Linker Classes

Piperazine-acetyl-PIP-AcOH possesses a molecular weight of 270.33 g/mol and formula C12H22N4O3 . In comparison, a widely used PEG-based PROTAC linker of similar atom count, PEG2, has a molecular weight of 150.17 g/mol (C6H14O4) [1], while a simple C12 alkyl linker (1,12-diaminododecane) has a molecular weight of 200.36 g/mol (C12H28N2) [2]. This 80–120 g/mol difference in linker mass directly influences overall PROTAC molecular weight, which is a critical determinant of cell permeability and oral bioavailability according to Lipinski's Rule of Five.

PROTAC Linker Chemistry Molecular Weight

Piperazine-Containing Linkers Can Abolish Degradation Activity in HDAC1/2 PROTACs: A Cautionary Benchmark

In a systematic study of HDAC1/2/3 PROTACs, the incorporation of a piperazine moiety into the linker (alk-piperazine) resulted in an almost complete loss of HDAC1/2 degradation, in stark contrast to alkyl linkers of C9, C12, and C14 lengths which maintained robust degradation activity [1]. Specifically, PROTACs with alkyl linkers demonstrated increasing HDAC1/2 degradation with longer chain lengths from C9 to C12 to C14, whereas the piperazine-containing analog (akin to Piperazine-acetyl-PIP-AcOH in structure) failed to induce measurable degradation under identical assay conditions (Western blot, HDAC1/2/3 cell lines) [1].

PROTAC HDAC Linker SAR

Piperazine-Based Linkers Enable 60% METTL3/14 Degradation in Optimized PROTACs

In a focused library of PROTACs bearing piperazine-containing linkers, PROTAC 30 (incorporating a piperazine handle) demonstrated the most significant degradation activity, achieving a reduction of both METTL3 and METTL14 protein levels by approximately 60% at 2 µM concentration after 24-hour treatment in MOLM-13 cells [1]. Other PROTACs in the same series with piperidine handles (compounds 22, 23, 24, 29, 31) achieved only 50% or higher degradation, positioning the piperazine-containing PROTAC 30 as the superior degrader in this specific target context [1].

PROTAC METTL3 Epitranscriptomics

High Purity Specification for Piperazine-acetyl-PIP-AcOH Conjugates Ensures Reproducible PROTAC Synthesis

The pre-conjugated building block (S,R,S)-AHPC-Me-piperazine-acetyl-PIP-AcOH, which incorporates Piperazine-acetyl-PIP-AcOH as the linker component, is supplied with a minimum purity of ≥98% as determined by HPLC . In comparison, many generic PROTAC linkers are offered at purities of 95% or lower without rigorous analytical certification . Higher starting material purity minimizes the formation of unwanted byproducts during the final amidation step, a known bottleneck in PROTAC synthesis where low yields (17-32%) are commonly reported due to impurities and side reactions [1].

PROTAC Purity Synthesis

Long-Term Storage Stability of Piperazine-acetyl-PIP-AcOH at -20°C Supports Multi-Year Research Programs

Piperazine-acetyl-PIP-AcOH as a dry powder is stable for 3 years when stored at -20°C, and for 1 year when stored as a solution at -80°C . In contrast, many PEG-based PROTAC linkers exhibit hygroscopicity and require storage under inert atmosphere with desiccant to prevent hydrolysis, with recommended retest dates often limited to 1-2 years . The extended powder stability of Piperazine-acetyl-PIP-AcOH reduces the frequency of reordering and minimizes experimental variability due to compound degradation.

PROTAC Storage Stability Procurement

Piperazine-acetyl-PIP-AcOH as a Key Component in Validated VHL-Based PROTACs Targeting BCR-ABL1

The conjugate (S,R,S)-AHPC-Me-piperazine-acetyl-PIP-AcOH, wherein Piperazine-acetyl-PIP-AcOH serves as the linker, has been specifically validated for conjugation to BCR-ABL1 ligands to generate functional PROTAC molecules . This pre-validated building block eliminates the need for de novo linker optimization when developing BCR-ABL1 degraders, in contrast to using uncharacterized alkyl or PEG linkers that require extensive SAR exploration to achieve ternary complex formation [1].

PROTAC BCR-ABL1 VHL

Optimal Research and Industrial Applications for Piperazine-acetyl-PIP-AcOH Based on Quantitative Evidence


Synthesis of METTL3/14 PROTAC Degraders

Leverage Piperazine-acetyl-PIP-AcOH as the linker component for developing METTL3/14-targeting PROTACs. Quantitative evidence shows that piperazine-containing linkers can achieve ~60% degradation of METTL3/14, outperforming piperidine-based alternatives in this context [1]. This linker is recommended for projects where maximizing degradation of the METTL3-14 heterodimer is the primary goal, as it has demonstrated the highest activity among structurally related analogs [1].

BCR-ABL1 PROTAC Development Using Pre-Validated VHL Conjugates

Utilize the pre-assembled VHL ligand-linker conjugate (S,R,S)-AHPC-Me-piperazine-acetyl-PIP-AcOH to rapidly synthesize BCR-ABL1 PROTACs. This building block is supplied at ≥98% purity, ensuring high-quality final compounds, and has been explicitly validated for BCR-ABL1 ligand conjugation . This approach significantly reduces synthetic burden and enables faster iteration of target protein ligands, making it ideal for medicinal chemistry optimization campaigns .

Long-Term PROTAC Library Construction and High-Throughput Screening

Incorporate Piperazine-acetyl-PIP-AcOH into PROTAC library design where extended storage stability is paramount. With a powder shelf life of 3 years at -20°C , this linker supports multi-year library construction and screening campaigns without the need for frequent re-synthesis or re-purification. Its defined molecular weight (270.33 g/mol) also aids in automated inventory management and compound tracking .

Comparative Linker SAR Studies to Elucidate Degradation Determinants

Use Piperazine-acetyl-PIP-AcOH as a model piperazine-containing linker in systematic structure-activity relationship (SAR) studies alongside alkyl and PEG linkers of equivalent atom count. As demonstrated in HDAC1/2 PROTAC systems, the presence of a piperazine moiety can drastically alter degradation outcomes—from complete loss of activity to significant degradation [1] [2]. Including Piperazine-acetyl-PIP-AcOH in such studies provides critical insight into the role of linker basicity and conformational flexibility in ternary complex formation and target degradation efficiency [2].

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